Labdane F2

Description

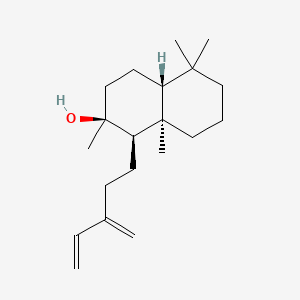

Structure

3D Structure

Properties

CAS No. |

89900-49-2 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(1R,2S,4aR,8aR)-2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1 |

InChI Key |

JTWQQJDENGGSBJ-LFGUQSLTSA-N |

SMILES |

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]([C@@H]2CCC(=C)C=C)(C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ent-8-hydroxylabda-13(16),14-diene labdane F2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Assignment of Labdane F2 and Its Analogues

Spectroscopic Analysis for Planar Structure Determination

Spectroscopic techniques are fundamental in determining the planar structure of labdane (B1241275) compounds by providing information about the types of atoms present, their functional groups, and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like labdane diterpenes. frontiersin.org Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning signals to specific nuclei and determining their connectivity.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments (indicated by chemical shift), and their coupling interactions with neighboring protons (indicated by splitting patterns and coupling constants). frontiersin.org ¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their chemical environments. frontiersin.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). acgpubs.org

Two-dimensional NMR techniques provide through-bond and through-space correlation information. cam.ac.uk

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum shows correlations between protons that are scalar (through-bond) coupled, helping to identify coupled spin systems and establish connections between adjacent protons in a molecule. frontiersin.orgnih.govamazonaws.com For example, COSY correlations indicating couplings between H₂-1/H-2/H₂-3 and H-5/H₂-6/H-7 can help establish the presence of a decalin ring system in labdane analogues. frontiersin.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum shows correlations between protons and the carbons directly attached to them (one-bond correlation). frontiersin.orgamazonaws.com This experiment is essential for assigning proton signals to their corresponding carbon signals. frontiersin.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. frontiersin.orgnih.govamazonaws.com These long-range correlations are invaluable for connecting different parts of the molecule, identifying quaternary carbons, and confirming the connectivity established by COSY and HSQC. frontiersin.orgnih.gov For instance, HMBC correlations from methyl protons (H₃-18, H₃-19, H₃-20) to specific carbons (C-3, C-4, C-5, C-1, C-10, C-8) are characteristic for establishing the bicyclic core of the labdane skeleton. frontiersin.org HMBC correlations can also help confirm the attachment of side chains and functional groups. frontiersin.orgnih.gov

While specific NMR data for "Labdane F2" (PubChem CID 3080960) were not extensively detailed in the search results, studies on labdane analogues demonstrate the typical application of these NMR techniques for planar structure determination. For example, the planar structure of new labdane diterpenoids has been elucidated through detailed analysis of their 1D and 2D NMR data, including COSY, HSQC, and HMBC spectra. frontiersin.orgnih.govamazonaws.com

Mass Spectrometry (MS and High-Resolution Electrospray Ionization Mass Spectrometry) for Molecular Formula Confirmation

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining insights into its structure. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly useful as it provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. frontiersin.orgnih.govmdpi.comacs.org

For labdane diterpenes, HR-ESIMS is routinely used to determine the molecular formula by observing the protonated or adduct ions (e.g., [M+H]⁺ or [M+Na]⁺) and comparing the observed mass-to-charge ratio (m/z) with the calculated exact mass for a proposed molecular formula. frontiersin.orgnih.govmdpi.comacs.org The isotopic pattern observed in the mass spectrum can also provide valuable information, such as the presence of chlorine atoms. nih.gov

For example, the molecular formula of a new labdane diterpenoid, coronarin L, was determined as C₂₀H₃₄O₄ based on its HR-ESIMS data showing a signal at m/z 361.2351 [M+Na]⁺. nih.gov Similarly, the molecular formula of compound 3, a chlorolabdane, was determined as C₂₀H₃₃ClO based on an HR-ESIMS peak at m/z 325.2277 [M+H]⁺, with the isotopic pattern confirming the presence of chlorine. nih.gov The molecular formula of Labdane F2 is reported as C₂₀H₃₄O, with a molecular weight of 290.5 g/mol and an exact mass of 290.260965704 Da, which can be confirmed by HR-ESIMS analysis. nih.gov

MS/MS experiments, where selected ions are fragmented and the fragment ions are analyzed, can provide further structural information by revealing characteristic fragmentation pathways related to the labdane skeleton and its substituents. acs.org Common fragment ions typical of the decalin core of the labdane skeleton have been observed in MS/MS data of labdane diterpenoids. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in absorption bands in the IR spectrum. mdpi.comrsc.orgbaselius.ac.in

For labdane diterpenes, IR spectroscopy can help identify the presence of hydroxyl groups (O-H stretch, typically around 3300-3600 cm⁻¹), carbonyl groups (C=O stretch, around 1650-1800 cm⁻¹), carbon-carbon double bonds (C=C stretch, around 1600-1680 cm⁻¹), and methylene (B1212753) or methyl groups (C-H stretch, around 2800-3000 cm⁻¹). acgpubs.orgmdpi.comacs.orgrsc.org For instance, the IR spectrum of peroxycoronarin D showed absorption bands at 3413 cm⁻¹ (OH), 3081, 1643, and 889 cm⁻¹ (exo-methylene), and 1678 cm⁻¹ (C=C), and 1762 cm⁻¹ (carbonyl). mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the presence of chromophores, which are functional groups that absorb UV or visible light. core.ac.ukuwimona.edu.jm This technique is particularly useful for detecting conjugated systems, such as double bonds or carbonyl groups in conjugation. The wavelength of maximum absorption (λmax) and the intensity of the absorption provide clues about the nature and extent of the conjugated system. While the basic labdane skeleton itself does not have strong UV-Vis absorption in the typical range, the presence of conjugated double bonds, α,β-unsaturated carbonyls, or aromatic rings in substituted labdane analogues will result in characteristic UV-Vis spectra. acs.orgnih.gov For example, UV data has been used in the structural elucidation of labdane diterpenoids. acs.orgnih.gov

Stereochemical Assignment Methodologies

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is a critical step in the complete structural elucidation of labdane diterpenes, which contain multiple chiral centers and potentially double bond geometries.

2D NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy Correlations) for Relative Configuration Determination

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the relative stereochemistry of molecules in solution. cam.ac.uknih.gov These experiments detect through-space correlations (NOE or ROE) between protons that are spatially close to each other, regardless of the number of bonds separating them. cam.ac.uknih.gov

By analyzing the pattern of NOESY or ROESY correlations, the relative orientation of substituents on rings and the configuration of chiral centers can be deduced. nih.govacs.orgnih.gov For example, NOESY correlations between protons on different rings or between methyl groups and specific protons can indicate their relative spatial proximity and thus their α or β orientation. nih.govacs.orgnih.gov

In studies on labdane analogues, NOESY correlations have been used to confirm the configuration of double bonds (e.g., E-configuration of a ∆¹² double bond) and to determine the relative orientation of various protons and methyl groups on the decalin ring system and the side chain. nih.govacs.orgnih.gov For instance, NOESY correlations between H-9 and H-5 and H-7, and between H-5 and H-7, indicated their α-orientation in one labdane analogue, while correlations of H-20 with H-2, H-11a, and H-18, and between H-2 and H-18, suggested their β-orientation. nih.gov ROESY correlations between methyl groups, such as H₃-20 and H₃-19, have also been used to indicate their β-orientations. acs.org

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a definitive technique for determining both the relative and absolute stereochemistry of a molecule, provided that suitable single crystals can be obtained. acs.orgacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays by a crystal, the electron density distribution within the molecule can be mapped, revealing the precise positions of atoms in three dimensions.

For labdane diterpenes, X-ray crystallography has been successfully applied to confirm the structures and stereochemistry determined by NMR and other spectroscopic methods. acs.orgacs.orgresearchgate.net It provides unambiguous information about bond lengths, bond angles, torsion angles, and the spatial arrangement of all atoms in the crystal lattice. nih.gov

In cases where the molecule contains heavy atoms or by using anomalous dispersion techniques, X-ray crystallography can also determine the absolute configuration of chiral centers, which cannot be directly determined by NMR in achiral solvents. acs.orgacs.org The Flack parameter is a commonly used indicator for the correctness of the absolute configuration determined by X-ray crystallography. acs.orgacs.org

Studies on labdane analogues have utilized X-ray crystallography to confirm the lactone labdane carbon skeleton and the absolute configuration of specific carbons. acs.org While obtaining high-quality crystals can sometimes be challenging, X-ray diffraction remains the gold standard for confirming stereochemical assignments. caltech.edu

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting ECD spectrum is highly sensitive to the three-dimensional structure and absolute configuration of a compound. Comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a powerful method for assigning absolute configuration nih.govnih.gov.

For labdane diterpenes and their analogues, ECD calculations typically involve several steps. Initially, a thorough conformational search is performed to identify the low-energy conformers of each possible stereoisomer nih.gov. These conformers are then subjected to geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT). Following optimization, the ECD spectrum for each stable conformer is calculated using methods like Time-Dependent Density Functional Theory (TDDFT). The calculated spectra of individual conformers are then Boltzmann-averaged based on their relative energies to produce a theoretical ECD spectrum for each stereoisomer.

The absolute configuration is assigned by comparing the Boltzmann-averaged calculated ECD spectra with the experimentally obtained ECD spectrum. A strong agreement in terms of the number, position, sign, and intensity of Cotton effects between a calculated spectrum and the experimental spectrum indicates the correct absolute configuration. This approach has been successfully applied to various labdane analogues, allowing for the definitive assignment of their absolute stereochemistry where traditional methods might be insufficient.

For instance, in the structural elucidation of novel labdane diterpenes from marine-derived fungi, ECD calculations were crucial for determining the absolute configurations of several analogues. The experimental ECD curves were compared to calculated spectra for different enantiomers, leading to the assignment of specific absolute configurations based on the best match.

Computational Methods for Conformation and Stereochemistry

Computational methods play a vital role in supporting the structural and stereochemical analysis of labdane diterpenes, particularly in the context of ECD calculations. These methods are used to explore the conformational space of these flexible molecules and refine their three-dimensional structures nih.gov.

Conformational analysis is a critical first step, as the ECD spectrum is a sum of the contributions of individual conformers present in solution nih.gov. Molecular mechanics force fields, such as MMFF, are commonly employed for initial conformational searches to identify a diverse set of low-energy conformers. These initial conformers are then typically optimized using more accurate quantum mechanical methods, such as DFT, with appropriate basis sets. This optimization refines the geometry and provides relative energies for each conformer, which are necessary for Boltzmann averaging of the calculated ECD spectra.

Beyond supporting ECD, computational methods can also assist in relative configuration assignment by predicting spectroscopic parameters like NMR chemical shifts. Comparing calculated NMR data with experimental data can help validate proposed structures and relative stereochemistry, especially for complex molecules or mixtures of stereoisomers nih.gov. For example, comparing computed ¹³C NMR shifts with experimental data has been shown to be effective in stereochemistry studies nih.gov.

Biosynthetic Pathways and Metabolic Engineering of Labdane Diterpenoids

Enzymatic Catalysis in Labdane (B1241275) Diterpene Biosynthesis

The initial steps in labdane diterpene biosynthesis are catalyzed by diterpene synthases (diTPSs), which are broadly classified into Class II and Class I enzymes based on their reaction mechanisms. nih.govresearchgate.netfrontiersin.orgnih.gov

Role of Class II Diterpene Synthases (diTPSs) in Initial Cyclization of Geranylgeranyl Diphosphate (B83284) (GGPP) to Copalyl Diphosphate (CPP)

Class II diTPSs catalyze the first committed step in labdane diterpenoid biosynthesis. researchgate.netfrontiersin.orgnih.gov These enzymes initiate the cyclization of the linear GGPP molecule through a protonation-initiated reaction. nih.govresearchgate.netnih.govacs.org This process leads to the formation of bicyclic diphosphate intermediates, most commonly copalyl diphosphate (CPP) or its stereoisomers (e.g., ent-CPP, syn-CPP, or normal CPP). researchgate.netnih.govfrontiersin.orgoup.comacs.orgbeilstein-journals.orgiastate.edu The specific stereochemistry of the CPP intermediate formed is determined by the particular Class II diTPS involved. researchgate.netnih.govfrontiersin.orgoup.com For instance, ent-CPP synthase (ent-CPS) is involved in the biosynthesis of gibberellin phytohormones and specialized diterpenoids. researchgate.netfrontiersin.orgacs.org

Activity of Class I Diterpene Synthases in Further Modifications (e.g., additional cyclizations, double bond formation, hydroxylations)

Following the action of Class II diTPSs, Class I diTPSs typically catalyze subsequent modifications of the bicyclic diphosphate intermediate. nih.govfrontiersin.orgnih.govnih.gov These enzymes utilize the diphosphate ester linkage remaining from the GGPP precursor to initiate ionization-dependent cyclization and/or rearrangement reactions. nih.gov While Class I diTPSs in labdane biosynthesis often simply remove the diphosphate group, leading to olefin formation, they can also catalyze further cyclizations and rearrangements, generating diverse labdane-related scaffolds such as kauranes, abietanes, and pimaranes. mdpi.comnih.govnih.govnih.gov The structural diversity generated by Class I diTPSs acting on different CPP stereoisomers is a key feature of labdane diterpenoid biosynthesis. nih.govacs.org

Biotransformation and Heterologous Expression Systems for Labdane Production

Biotransformation and heterologous expression systems have become effective means to study and produce labdane diterpenoids, particularly those that are difficult to obtain from natural sources or have low natural abundance. mdpi.comnih.govnih.govmdpi.com

Engineered Microbial Hosts for Targeted Biosynthesis of Labdane Skeletons

Engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, have been developed for the targeted biosynthesis of labdane skeletons. nih.govnih.govnih.govresearchgate.netx-mol.net By introducing the relevant biosynthetic genes, including those encoding GGPP synthase and the appropriate Class II and Class I diTPSs, these hosts can be programmed to produce specific labdane hydrocarbon scaffolds. nih.goviastate.edunih.gov Modular approaches, where different enzymatic modules are combined, have been successfully employed to produce a range of labdane-type scaffolds in S. cerevisiae. nih.gov Similarly, E. coli has been engineered to produce various labdane-related diterpenes by co-expressing Class II and Class I diTPSs. nih.goviastate.edu Enhancing the supply of isoprenoid precursors, such as through optimization of the mevalonate (B85504) (MEV) or methyl erythritol (B158007) phosphate (B84403) (MEP) pathways, can significantly increase diterpene yields in these engineered microbes. nih.govx-mol.net

Enzymatic Tailoring and Diversification of Labdane Scaffolds (e.g., Cytochrome P450-catalyzed oxidations, decarboxylations, methylations)

Beyond the basic hydrocarbon scaffolds formed by diTPSs, the structural diversity of labdane diterpenoids is vastly expanded by the action of tailoring enzymes. researchgate.netacs.orgnih.govrsc.org Cytochrome P450 monooxygenases (P450s) play a crucial role in these modifications, catalyzing a variety of reactions including hydroxylations, epoxidations, and oxidative rearrangements. nih.govnih.govnih.govresearchgate.netcjnmcpu.comnih.govacs.orgfrontiersin.org These oxygenation reactions often provide sites for further functionalization. nih.govnih.gov Other tailoring enzymes, such as oxidoreductases, decarboxylases, and methyltransferases, contribute to the diversification of labdane scaffolds by adding or modifying functional groups. nih.govresearchgate.netnih.govsci-hub.seacs.org For example, P450 enzymes have been shown to catalyze oxidation, decarboxylation, and methylation reactions in the biosynthesis of labdane diterpenoids in fungi. nih.govresearchgate.netnih.gov The combinatorial use of different tailoring enzymes, particularly P450s with varying regioselectivity, in engineered hosts allows for the generation of a wide array of oxidized labdane derivatives. nih.govnih.govacs.org

Structure Activity Relationship Sar Studies and Rational Design for Labdane F2 Analogues

Stereochemical Influences on Pharmacological Properties

Stereochemistry is a critical factor in determining the pharmacological properties of natural products, including labdane (B1241275) diterpenes. Labdane F2 is an ent-labdane, referring to its specific absolute configuration rsc.org. The labdane skeleton itself can exist in different stereochemical series, primarily "normal" and "ent" (antipodal) mdpi.comrsc.orgnih.gov. These differences in stereochemistry, particularly at key carbon junctions like C-5, C-9, and C-10, can lead to significant variations in biological activity.

Derivatization Strategies to Explore and Enhance Bioactivity

Derivatization strategies are widely employed in natural product chemistry to explore the SAR of lead compounds and to enhance their bioactivity, selectivity, or pharmacokinetic properties. These approaches involve modifying the functional groups or skeleton of the natural product to create a library of analogues.

Semi-synthetic Approaches from Natural Labdane Scaffolds

Semi-synthetic approaches utilize readily available natural labdane scaffolds as starting materials for chemical modifications. This can be a more efficient route to obtaining diverse labdane derivatives compared to total synthesis, especially when the natural product is available in reasonable quantities. For example, sclareolide (B1681565), another labdane-type compound, has been used as a scaffold for the semi-synthetic preparation of derivatives with vasorelaxant activity nih.govrsc.orgacs.org. These approaches often involve targeted chemical reactions to introduce new functional groups, modify existing ones, or alter the carbon skeleton.

Chemical Modification and Functionalization for Targeted Activities (e.g., vasorelaxant, antiviral)

Chemical modification and functionalization of labdane diterpenes have been pursued to develop compounds with targeted biological activities, including vasorelaxant and antiviral effects rsc.orgcore.ac.ukmdpi.comacs.org. Although specific examples of these strategies applied directly to Labdane F2 for vasorelaxant or antiviral activities are not detailed in the provided search results, studies on other labdanes illustrate the potential of this approach.

For instance, derivatization of sclareolide has yielded compounds with significant in vitro vasorelaxant effects by modulating CaV1.2 and KCa1.1 channels nih.govrsc.orgacs.org. These modifications involved opening the lactone ring and introducing amide/ether bridges nih.govacs.org. Similarly, chemical derivatization of other labdane scaffolds has been explored to enhance antiviral properties core.ac.uk. This can involve introducing various functional groups or modifying the side chain to improve activity against specific viruses core.ac.uk. The success of these strategies with other labdane diterpenes suggests that Labdane F2 could potentially serve as a scaffold for designing new analogues with targeted vasorelaxant or antiviral activities through appropriate chemical modifications. However, specific research detailing such modifications of Labdane F2 was not found in the provided literature.

Computational and in Silico Approaches in Labdane F2 Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules, such as Labdane (B1241275) F2, with target proteins. This computational technique helps to understand how a compound might interact with a biological receptor at the atomic level, identifying potential binding sites and key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. nih.govdiva-portal.orgresearchgate.netscilit.comuliege.benih.gov

Studies on labdane diterpenoids have utilized molecular docking to investigate interactions with various protein targets. For instance, docking studies have explored the binding of labdane diterpenoids to enzymes like α-glucosidase, suggesting potential inhibitory activities through interactions within the enzyme's catalytic pocket, involving residues such as Trp1355, Trp1369, Phe1427, Phe1559, and Phe1560. uliege.benih.gov Another study investigated the interaction of a labdane diterpenoid with human acetylcholinesterase (hAChE), revealing strong binding affinities towards the active site residues. diva-portal.orgasianpubs.org Molecular docking has also been applied to study the interaction of labdane diterpenes with α, β-tubulin protein, suggesting potential anti-proliferative effects. nih.gov Furthermore, docking simulations have been used to study the interaction of labdane derivatives with CaV1.2 and KCa1.1 channels, providing insights into their potential cardiovascular effects. nih.govunisi.it Docking studies have also been performed on labdanes interacting with EGFR, showing hydrogen bond interactions with residues like Gln767 and Met769. researchgate.netasianpubs.org

While specific docking studies focusing solely on Labdane F2 may be limited in the available literature, the application of this method to other labdane diterpenoids highlights its relevance for predicting the potential biological targets and interaction mechanisms of Labdane F2.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational changes, flexibility, and the stability of ligand-target complexes. Unlike static docking, MD simulations account for the dynamic nature of both the ligand and the receptor, offering a more realistic representation of their interactions in a simulated environment, often including solvent effects. nih.govunisi.itresearchgate.net

MD simulations have been employed in the study of labdane diterpenoids to understand their behavior in different environments and their dynamic interactions with biological membranes or proteins. For example, MD simulations have been used to investigate the thermal effects of labdane-type diterpenes on phospholipid bilayers and their incorporation into liposomes, providing details about their interactions in the interface region of the bilayer. researchgate.net MD simulations have also complemented docking studies to further elucidate the molecular basis of interactions, such as the blockade of CaV1.2 channels and stimulation of KCa1.1 channels by labdane-based compounds. nih.govunisi.it These simulations can reveal how the binding pose predicted by docking changes over time and the stability of the complex.

Applying MD simulations to Labdane F2 would provide valuable information about its conformational preferences in solution or within a lipid environment, and how its interactions with specific protein targets evolve dynamically.

Density Functional Theory (DFT) Analysis for Chemical Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, chemical reactivity, and spectroscopic properties of molecules. DFT calculations can provide insights into parameters such as molecular geometry, vibrational frequencies, atomic charges, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. scite.airsc.orgacs.orgunipi.itsci-hub.sekib.ac.cnkagawa-u.ac.jpresearchgate.netpsu.ac.thresearchgate.netresearchgate.netmdpi.com

DFT analysis has been applied to labdane diterpenoids to support structural elucidation and understand their chemical behavior. For instance, DFT calculations have been used to optimize the structures of labdane diterpenes and predict their infrared data. scite.ai DFT is also a promising tool for comparing experimental and theoretical NMR data, aiding in the accurate identification and structural confirmation of diterpenoids. scite.airesearchgate.netscite.ai Studies have shown that theoretical NMR values obtained at certain DFT levels correlate well with experimental data, providing a reliable method for structural analysis. scite.ai DFT calculations have also been used to determine the stability of conformers and to calculate electronic circular dichroism (ECD) spectra, which is crucial for assigning absolute configurations of chiral molecules like labdane diterpenoids. rsc.orgacs.orgnih.gov Furthermore, DFT can be used to study the electronic properties, such as HOMO and LUMO energies, which are related to a molecule's reactivity. sci-hub.seresearchgate.net

For Labdane F2, DFT calculations could provide detailed information about its optimized 3D structure, electronic charge distribution, and potential reactive sites, contributing to a better understanding of its chemical behavior and potential reaction pathways.

Neural Network Applications for Structure Prediction from Spectroscopic Data (e.g., ¹³C NMR)

Neural networks, a form of artificial intelligence, are being explored for their potential in predicting structural information of natural products directly from spectroscopic data, such as ¹³C NMR spectra. This approach can significantly accelerate the process of structural elucidation, especially for novel or complex molecules.

Research has investigated the application of neural networks, specifically Generalized Regression Neural Networks (GRNN), to elucidate the structures of labdane diterpenes from ¹³C NMR data. journalspub.info These networks can be trained on a dataset of known labdane diterpenes with their corresponding ¹³C NMR shifts to predict skeletal carbon values and even the types of substituents attached to different positions on the labdane skeleton. journalspub.info By comparing predicted NMR data with experimental spectra, neural networks can help in identifying the most likely structure among several possibilities. researchgate.netjournalspub.info

While the direct application of a pre-trained neural network specifically for Labdane F2 might depend on its inclusion in the training dataset, the successful application of this method to the broader class of labdane diterpenes demonstrates its potential utility in aiding the structural confirmation or even de novo structure prediction of Labdane F2 from its ¹³C NMR spectrum.

Future Research Directions and Translational Perspectives in Basic Science

Exploration of Novel Labdane (B1241275) Diterpenoids from Underexplored Biodiversity

The vast chemical diversity of the natural world remains a largely untapped resource for the discovery of new labdane diterpenoids. While many labdanes have been isolated from terrestrial plants, future exploration is increasingly targeting underexplored ecosystems and organisms that may harbor unique chemical structures with novel biological activities. acs.orgthieme-connect.comnih.govresearchgate.net Marine environments, in particular, are a promising frontier. Marine-derived fungi and actinomycetes have been identified as prolific producers of structurally diverse secondary metabolites, including novel labdane derivatives. nih.govmdpi.comnih.govmdpi.comnih.gov For instance, recent investigations into marine-derived actinomycetes, such as Streptomyces griseorubens, have led to the discovery of new chlorinated and epoxidated labdane-type diterpenoids. nih.govmdpi.com Similarly, activating silent biosynthetic gene clusters in fungi like Talaromyces sp. through heterologous expression has revealed previously unknown labdane skeletons. nih.govmdpi.com

Tropical rainforests also represent critical hotspots of biodiversity for drug discovery. acs.org Ethnomedical leads have guided researchers to plants like Renealmia alpinia from the Suriname rainforest, resulting in the isolation of new bioactive labdane diterpenes. acs.org The continued phytochemical investigation of plant families known to be rich in these compounds, such as Lamiaceae, Zingiberaceae, and Asteraceae, especially from unique geographical locations, is expected to yield further discoveries. nih.govresearchgate.netnih.gov

| Novel Labdane Diterpenoid | Source Organism | Biodiversity Niche | Key Finding |

| Chlorolabdans A-C | Streptomyces griseorubens | Marine-Derived Actinomycete | Discovery of new chlorinated labdane structures with antimicrobial and cytotoxic activities. nih.govmdpi.com |

| Talarobicins A–E | Talaromyces sp. HDN151403 | Marine Sponge-Derived Fungus | Uncovered via heterologous expression of a silent biosynthetic gene cluster, revealing novel labdane skeletons. nih.gov |

| Marrubaschs A & B | Marrubium aschersonii | Terrestrial Plant (Tunisia) | Identified new labdanes with potential anti-inflammatory effects through inhibition of nitric oxide production. nih.govresearchgate.net |

| 11-hydroxy-8(17),12(E)-labdadien-15,16-dial 11,15-hemiacetal | Renealmia alpinia | Terrestrial Plant (Suriname Rainforest) | Isolated a new cytotoxic labdane diterpene guided by ethnomedical use. acs.org |

Elucidation of Complex Interconnections within Biological Pathways

The biological activity of Labdane F2 and its analogues often arises from their ability to modulate multiple targets and intricate signaling networks rather than a single pathway. A key future direction is to move beyond identifying primary targets to elucidating the complex crosstalk between various biological pathways. mdpi.com

Research on Labdane F2, isolated from Sideritis javalambrensis, provides a clear example of this complexity. nih.gov It exerts a dual, seemingly contradictory, effect on the eicosanoid system in macrophages: it enhances the release of the precursor, arachidonic acid, while simultaneously inhibiting the generation of the inflammatory product, prostaglandin (B15479496) E2. nih.gov Furthermore, it reduces the expression of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS), key enzymes in inflammatory responses. nih.gov This suggests a multi-pronged mechanism involving lipid metabolism and gene expression regulation.

Other labdane diterpenoids have been shown to influence different signaling cascades. Some exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides. nih.govmdpi.com Others have been found to act as vasodilators by modulating ion channels, specifically by inhibiting CaV1.2 (L-type calcium channels) and stimulating KCa1.1 (large-conductance calcium-activated potassium channels). mdpi.com Understanding how these compounds simultaneously engage with inflammatory pathways, ion channels, and metabolic processes is crucial for translating their potential into therapeutic strategies. Future studies will likely employ systems biology approaches, integrating transcriptomics, proteomics, and metabolomics, to map the global cellular changes induced by these compounds and uncover the full spectrum of their interconnected biological effects.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The structural complexity and often low abundance of labdane diterpenoids in natural extracts necessitate the use and further development of advanced analytical techniques for their detection, isolation, and characterization. acs.org Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this field. springernature.comchromatographytoday.comasdlib.org

The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), allows for the rapid identification and tentative characterization of known and novel labdanes in complex mixtures. asdlib.orgresearchgate.netresearchgate.net Techniques like LC-MS/MS provide fragmentation data that aids in structural elucidation. springernature.com For definitive structure determination, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard. Modern 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY/ROESY) are essential for establishing the precise connectivity and relative stereochemistry of these intricate molecules. acs.orgnih.govmdpi.com When absolute configuration needs to be determined, electronic circular dichroism (ECD) calculations are increasingly being used in conjunction with experimental data. nih.gov

Future advancements will likely focus on improving the sensitivity and resolution of these techniques, enabling the analysis of minute quantities of material. The integration of multiple detection methods, such as LC-NMR-MS, provides comprehensive data from a single run, accelerating the discovery pipeline. springernature.comchromatographytoday.com These advanced platforms are critical not only for discovering new compounds but also for metabolomic studies aimed at understanding how their biosynthesis is regulated within the source organism.

| Analytical Technique | Principle | Application in Labdane Research |

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for mass and fragmentation analysis. springernature.comactascientific.com | Rapid screening of extracts, identification of known compounds, and preliminary characterization of novel diterpenoids based on mass and fragmentation patterns. researchgate.netresearchgate.net |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry provides highly accurate mass measurements. | Determination of the precise elemental composition and molecular formula of a newly isolated compound. mdpi.comnih.govnih.gov |

| 2D NMR (COSY, HMBC) | Two-dimensional Nuclear Magnetic Resonance techniques that reveal proton-proton and proton-carbon correlations. | Elucidation of the complete planar structure (atom connectivity) of a molecule. acs.orgnih.gov |

| NOESY/ROESY | NMR techniques that detect through-space correlations between protons. | Determination of the relative stereochemistry and three-dimensional conformation of the molecule. acs.orgresearchgate.net |

| ECD Calculation | Computational prediction of the Electronic Circular Dichroism spectrum for a molecule. | Used in combination with experimental ECD data to determine the absolute configuration of chiral centers. nih.gov |

Bioengineering for Sustainable Production of Labdane F2 and its Analogues

Many promising labdane diterpenoids are found in trace amounts in their natural sources, making their extraction unsustainable and large-scale synthesis chemically challenging. rsc.orgnih.gov Bioengineering, through metabolic engineering and synthetic biology, offers a transformative solution for the sustainable and scalable production of Labdane F2 and its analogues. mdpi.comfrontiersin.orgmdpi.com

The core strategy involves transferring the biosynthetic pathways for these compounds into well-characterized microbial hosts, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. frontiersin.orgbeilstein-journals.orgnih.gov This process begins with the identification of the relevant biosynthetic gene clusters (BGCs) in the native organism, which typically include genes for diterpene synthases and modifying enzymes like cytochrome P450s. nih.govacs.org These genes can then be introduced and expressed in the microbial host.

To enhance yields, the host's native metabolism is often engineered to increase the supply of the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for all terpenoids. mdpi.commdpi.com This can involve upregulating native precursor pathways (the MVA pathway in yeast or the MEP pathway in bacteria) or introducing heterologous pathways. frontiersin.orgmdpi.com Further optimization may include enzyme engineering to improve catalytic efficiency or alter product specificity, potentially creating novel "unnatural" labdane analogues with enhanced biological properties. beilstein-journals.org These synthetic biology approaches not only provide a sustainable supply chain for valuable compounds but also create platforms for generating new chemical diversity. rsc.orgnih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.